Hydroxyzine hydrochloride

Vue d'ensemble

Description

Hydroxyzine Hydrochloride is the hydrochloride salt form of hydroxyzine, a piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. This compound blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, this compound crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)

A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.

Activité Biologique

Hydroxyzine hydrochloride is a first-generation antihistamine with notable biological activities, primarily functioning as an inverse agonist at the histamine H1 receptor. This compound is widely used in clinical settings for its antihistaminic, anxiolytic, sedative, and antiemetic properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Hydroxyzine exerts its primary effects through the following mechanisms:

- Histamine H1 Receptor Antagonism : Hydroxyzine acts as a potent inverse agonist at the H1 receptor, which is responsible for mediating allergic responses. By binding to these receptors, hydroxyzine reduces the release of pro-inflammatory cytokines and alleviates symptoms such as pruritus and rhinorrhea .

- Central Nervous System Effects : Unlike many other antihistamines, hydroxyzine crosses the blood-brain barrier effectively, leading to sedative effects that are beneficial in treating anxiety disorders. It also exhibits weak antagonistic activity at serotonin 5-HT2A and dopamine D2 receptors, contributing to its anxiolytic properties .

- Functional Inhibition of Acid Sphingomyelinase : This action may play a role in hydroxyzine's efficacy in various dermatological conditions .

Pharmacokinetics

Hydroxyzine is rapidly absorbed after oral administration, with a time to peak plasma concentration (Tmax) of approximately 2 hours. The drug has a half-life ranging from 14 to 25 hours in adults and is shorter in children (around 7.1 hours). The metabolism primarily occurs in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), producing cetirizine as a significant metabolite .

Table 1: Pharmacokinetic Parameters of Hydroxyzine

| Parameter | Value |

|---|---|

| Tmax (oral) | ~2 hours |

| Half-life (adults) | 14-25 hours |

| Half-life (children) | ~7.1 hours |

| Major Metabolite | Cetirizine |

| Volume of Distribution | 16.0 ± 3.0 L/kg |

Clinical Applications

Hydroxyzine is utilized for various medical conditions:

- Anxiety Disorders : Its anxiolytic effects make it suitable for treating generalized anxiety disorder and preoperative anxiety.

- Allergic Reactions : It effectively manages symptoms associated with allergies and urticaria due to its antihistaminic properties.

- Insomnia : Hydroxyzine is sometimes prescribed off-label for short-term management of insomnia due to its sedative effects .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of hydroxyzine:

- Study on Anxiety Management : A randomized controlled trial demonstrated that hydroxyzine significantly reduced anxiety levels compared to placebo within one hour of administration. Patients reported improved sleep quality and reduced anxiety symptoms over a four-week period .

- Efficacy in Allergic Conditions : In a double-blind study involving patients with seasonal allergic rhinitis, hydroxyzine showed superior efficacy in reducing symptom scores compared to placebo across multiple dosages .

Adverse Effects

While hydroxyzine is generally well-tolerated, it can cause side effects such as:

Applications De Recherche Scientifique

Anxiety and Tension Relief

Hydroxyzine is commonly prescribed for the short-term management of anxiety and tension associated with psychoneuroses. It is particularly useful in situations where rapid relief is needed, such as preoperative anxiety or acute panic attacks. A controlled trial demonstrated that hydroxyzine provided greater cognitive improvement compared to lorazepam in patients with generalized anxiety disorder .

Management of Allergic Reactions

As an antihistamine, hydroxyzine effectively treats allergic symptoms such as itching and urticaria. Its ability to block histamine helps alleviate symptoms associated with allergic reactions, making it a valuable option for patients suffering from chronic pruritus .

Sedation and Premedication

Hydroxyzine is frequently used as a sedative before surgical procedures. Its sedative properties help reduce anxiety and facilitate smoother anesthesia induction .

Nausea and Vomiting Control

The compound is also indicated for controlling nausea and vomiting, particularly in postoperative settings or when used as an adjunct to other medications .

Case Study: Hydroxyzine in Chronic Pruritus

A real-world observational study assessed the efficacy of hydroxyzine in managing chronic pruritus among 391 patients over 12 weeks. The study reported significant improvements in quality of life and pruritus scores, with nearly half of the participants experiencing symptom relief leading to early termination of treatment . Adverse events were mild to moderate, including dizziness and sedation, but overall tolerability was high.

Case Study: Acute Panic Disorder

Another case involved a 25-year-old male experiencing acute exacerbation of panic disorder treated successfully with hydroxyzine. The patient reported significant symptom relief following administration, highlighting hydroxyzine's rapid effectiveness in crisis situations .

Safety and Tolerability

While hydroxyzine is generally well-tolerated, some studies have raised concerns regarding its use in children. Research indicates that repeated prescriptions may correlate with increased rates of tic disorders and anxiety in young patients . Thus, careful consideration is necessary when prescribing this medication to pediatric populations.

Analyse Des Réactions Chimiques

Degradation Pathways

Hydroxyzine hydrochloride undergoes degradation under specific conditions:

Hydrolysis

- pH-dependent stability : Degrades in alkaline solutions (pH > 7), forming chlorobenzhydryl piperazine and ethylene glycol derivatives .

- Acidic conditions : Stable at pH 3.5–6, as used in commercial injections .

Oxidation

| Degradation Product | Conditions | Biological Impact |

|---|---|---|

| Cetirizine | Hepatic metabolism | Retains antihistamine activity |

| Norchlorcyclizine | Oxidative N-dealkylation | Structurally similar to trazodone |

Physical Incompatibilities

This compound injection is incompatible with:

Chemical Interactions

- Benzyl alcohol : Present in commercial injections as a preservative; may react with strong acids/bases .

- Adrenergic drugs : Potentiates CNS depression due to synergistic effects .

| Incompatible Substance | Reaction Outcome | Source |

|---|---|---|

| Sodium bicarbonate | Precipitation + pH instability | |

| Phenothiazines | Increased risk of QT prolongation |

Analytical Detection Methods

- Chromatography : HPLC with UV detection (λ = 230 nm) quantifies hydroxyzine and metabolites .

- Mass spectrometry : Used to identify degradation products like O-dealkylated metabolites .

Metabolic Reactions

| Enzyme | Reaction Type | Metabolite | Activity |

|---|---|---|---|

| CYP3A4/5 | Oxidation | Cetirizine | Active (non-sedating) |

| Alcohol dehydrogenase | Dehydrogenation | Inactive carboxylic acid derivatives | Eliminated renally |

Stability Under Storage Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| Room temperature (25°C) | Stable for 24 months in sealed containers | |

| High humidity | Hygroscopic; forms hydrates | |

| Light exposure | No significant degradation |

Propriétés

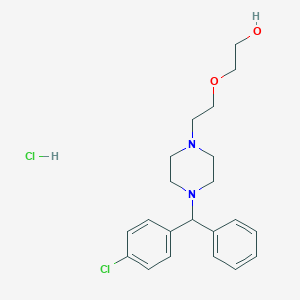

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047530 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 1244-76-4, 14729-22-7 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.